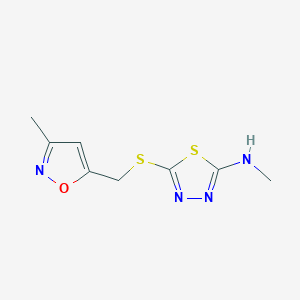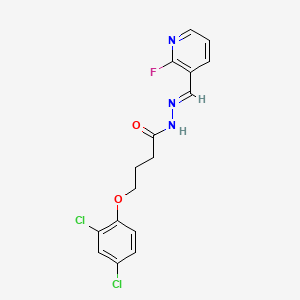
Rad51-IN-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rad51-IN-8 is a compound known for its inhibitory activity against the RAD51-BRCA2 protein-protein interaction. RAD51 is a crucial protein involved in the homologous recombination repair of DNA double-strand breaks, a process essential for maintaining genomic stability. The inhibition of RAD51-BRCA2 interaction by this compound has significant implications in cancer therapy, as it can sensitize cancer cells to DNA-damaging agents .
Méthodes De Préparation
The synthesis of Rad51-IN-8 involves several steps, starting with the preparation of the core structure followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of starting materials such as aromatic amines and aldehydes, which undergo condensation reactions to form the core scaffold.
Functional Group Introduction: Various functional groups are introduced through substitution reactions, often using reagents like halides and organometallic compounds.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to ensure high purity.
Industrial production methods for this compound would likely involve scaling up these synthetic routes, optimizing reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Rad51-IN-8 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, using reagents like halides or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and conditions like reflux or room temperature. The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of the original compound with modified functional groups.
Applications De Recherche Scientifique
Rad51-IN-8 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the mechanisms of homologous recombination and DNA repair.
Biology: Employed in research to understand the role of RAD51 in cellular processes and its regulation.
Mécanisme D'action
Rad51-IN-8 exerts its effects by inhibiting the interaction between RAD51 and BRCA2. RAD51 is a recombinase that forms nucleoprotein filaments on single-stranded DNA, facilitating the search for homologous sequences and strand invasion during homologous recombination. BRCA2 is a mediator that assists RAD51 in forming these filaments. By inhibiting this interaction, this compound disrupts the formation of RAD51 filaments, thereby impairing the homologous recombination repair process. This leads to the accumulation of DNA damage in cancer cells, making them more susceptible to DNA-damaging agents .
Comparaison Avec Des Composés Similaires
Rad51-IN-8 can be compared with other RAD51 inhibitors such as RI-1 and RS-1:
This compound is unique in its specific inhibition of the RAD51-BRCA2 interaction, making it a valuable tool for studying this protein-protein interaction and its role in DNA repair.
Propriétés
Formule moléculaire |
C16H14Cl2FN3O2 |
|---|---|
Poids moléculaire |
370.2 g/mol |
Nom IUPAC |
4-(2,4-dichlorophenoxy)-N-[(E)-(2-fluoropyridin-3-yl)methylideneamino]butanamide |
InChI |
InChI=1S/C16H14Cl2FN3O2/c17-12-5-6-14(13(18)9-12)24-8-2-4-15(23)22-21-10-11-3-1-7-20-16(11)19/h1,3,5-7,9-10H,2,4,8H2,(H,22,23)/b21-10+ |
Clé InChI |
AMYMGDKGSBDGMC-UFFVCSGVSA-N |
SMILES isomérique |
C1=CC(=C(N=C1)F)/C=N/NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC(=C(N=C1)F)C=NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


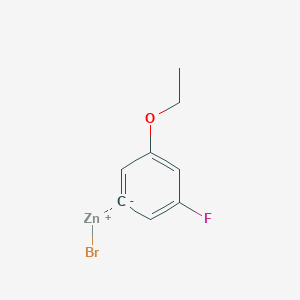

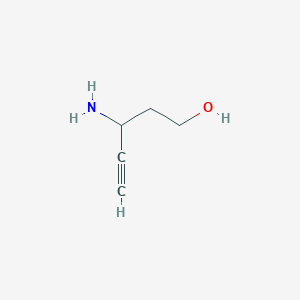
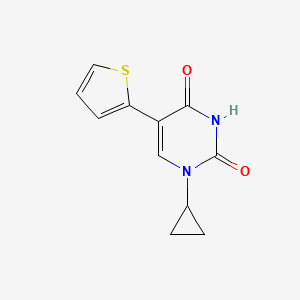
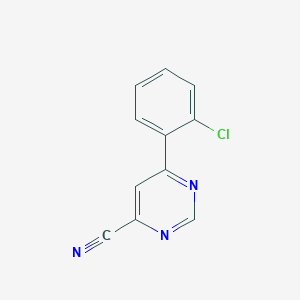
![7-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14884998.png)

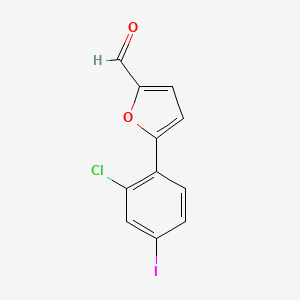
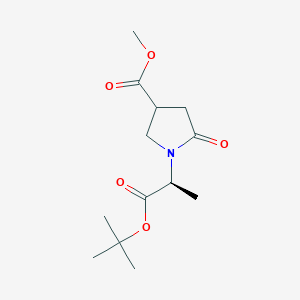
![Imidazo[1,2-a]pyridine, 2-cyclopropyl-8-(trifluoromethyl)-](/img/structure/B14885038.png)
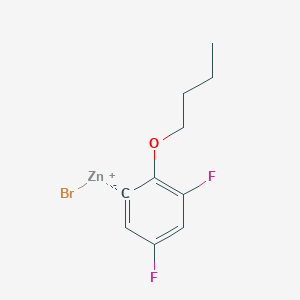
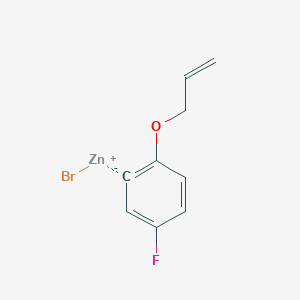
![(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanol](/img/structure/B14885050.png)
